Cas no 2034595-98-5 (5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide)

5-Chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a chloro-substituted thiophene core linked to a hydroxyethyl-indole moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or inflammatory pathways. The presence of both sulfonamide and indole groups enhances its binding affinity to specific protein targets, while the chloro-thiophene moiety contributes to its stability and reactivity. Its structural complexity allows for versatile modifications, making it valuable for medicinal chemistry research. The compound's well-defined synthetic route ensures reproducibility, supporting its use in drug discovery and development.
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide structure
2034595-98-5 structure
Product name:5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
CAS No:2034595-98-5
MF:C15H15ClN2O3S2
Molecular Weight:370.874200105667
CID:5553162

5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide
    • 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
    • インチ: 1S/C15H15ClN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3
    • InChIKey: KLVNRXANWHVQGR-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(O)C2C=CC3=C(C=2)C=CN3C)(=O)=O)SC(Cl)=CC=1

5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6521-7500-40mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
40mg
$140.0 2023-09-08
Life Chemicals
F6521-7500-10μmol
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6521-7500-50mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
50mg
$160.0 2023-09-08
Life Chemicals
F6521-7500-4mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
4mg
$66.0 2023-09-08
Life Chemicals
F6521-7500-20mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
20mg
$99.0 2023-09-08
Life Chemicals
F6521-7500-100mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
100mg
$248.0 2023-09-08
Life Chemicals
F6521-7500-15mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
15mg
$89.0 2023-09-08
Life Chemicals
F6521-7500-3mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
3mg
$63.0 2023-09-08
Life Chemicals
F6521-7500-2μmol
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
2μmol
$57.0 2023-09-08
Life Chemicals
F6521-7500-10mg
5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide
2034595-98-5
10mg
$79.0 2023-09-08

5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide 関連文献

5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamideに関する追加情報

Introduction to 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide (CAS No. 2034595-98-5)

5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide, identified by its CAS number 2034595-98-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The unique structural features of this molecule, including its thiophene core and the presence of both chloro and hydroxyl substituents, contribute to its potential as a lead compound in drug discovery.

The molecular structure of 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide is characterized by a thiophene ring substituted with a chloro group at the 5-position and a sulfonamide moiety at the 2-position. The sulfonamide group is further connected to an ethyl chain that terminates with a hydroxyl group, which is linked to an indole ring. This intricate arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it an attractive candidate for further investigation.

In recent years, there has been growing interest in the development of novel therapeutic agents that target various diseases, including cancer, inflammation, and infectious diseases. The structural motif of 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide suggests potential interactions with biological targets such as enzymes and receptors. Specifically, the presence of the indole ring and the sulfonamide group may facilitate binding to specific proteins involved in disease pathways.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play crucial roles in cell signaling pathways. Aberrant kinase activity is often associated with various diseases, particularly cancer. Preclinical studies have demonstrated that molecules with similar structural features to 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide can modulate kinase activity, leading to therapeutic benefits. For instance, derivatives of thiophene sulfonamides have shown promise in inhibiting tyrosine kinases, which are overactive in many cancer types.

The synthesis of 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the chloro group at the 5-position of the thiophene ring is typically achieved through electrophilic aromatic substitution reactions. Subsequent functionalization with the sulfonamide group and the ethyl chain containing a hydroxyl group requires precise control over reaction conditions to avoid unwanted side products.

The biological evaluation of 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain kinases, suggesting its potential as a lead for further drug development. Additionally, preliminary toxicity studies indicate that it is well-tolerated at tested doses, which is a crucial factor for any candidate drug.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and affinity for biological targets. These predictions help guide experimental efforts by identifying key interactions and optimizing molecular structure for improved efficacy. Furthermore, virtual screening methods have been used to identify analogs of 5-chloro-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]thiophene-2-sulfonamide that may exhibit enhanced biological activity.

The impact of this research extends beyond academic curiosity; it holds significant implications for drug development pipelines. By understanding the structural and functional properties of compounds like 5-chloro-N-[2-hydroxy-2-(1-methyl-H-indol - 5 - yl)ethyl]thiophene - 2 - sulfonamide, researchers can design more effective therapeutic agents with improved pharmacokinetic profiles. This knowledge can also be applied to develop new synthetic strategies that streamline the production process and reduce costs.

In conclusion, 5-chloro-N-[2-hydroxy - 2 - (1 - methyl - 1 H - indol - 5 - yl) ethyl] thiophene - 2 - sulfonamide, CAS no. 2034595 - 98 - 5, represents a promising area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound may play a significant role in the development of novel therapeutic agents.

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